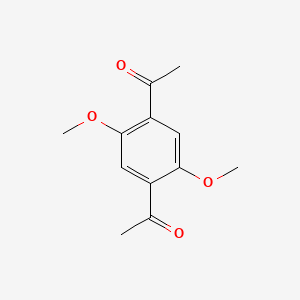
Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-
Overview
Description
Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 . It is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 1,1′-(4,6-Dihydroxy-1,3-phenylene)bisethanone (4,6-diacetylresorcinol, DAR), a bifunctional carbonyl compound, is synthesized by acetylating resorcinol in the presence of zinc chloride .Scientific Research Applications
Environmental Pollutants and Endocrine Disruptors
Research by Lagos-Cabré and Moreno (2012) focuses on how chemicals like Bisphenol A and phthalates, which are found in plastics, act as endocrine disruptors in humans and animals. These compounds disrupt physiological functions by mimicking endogenous hormones, affecting reproductive organs, especially during puberty. This area of study may intersect with the environmental implications of related chemical compounds, including their potential for bioaccumulation and impact on human health and wildlife (Lagos-Cabré & Moreno, 2012).
Polymer Science and Material Engineering
Zhang Suo-bo (2009) reviewed developments in sulfonated non-fluorinated aromatic polymers for proton conductive membranes, including poly(arylene ether)s and polyimides. These materials are crucial for applications in fuel cells, demonstrating the intersection of organic chemistry and materials science in creating innovative solutions for energy technologies. The synthesis and functionalization of aromatic compounds are essential for developing these advanced materials (Zhang Suo-bo, 2009).
Organic Synthesis and Medicinal Chemistry
The work by Magarian et al. (1994) on nonsteroidal antiestrogens highlights the medicinal chemistry applications of complex organic molecules. This research focuses on the synthesis and structure-activity relationships of compounds used in treating hormone-dependent breast tumors, demonstrating the role of organic synthesis in drug development. This area may be relevant to derivatives of "Ethanone, 1,1'-(2,5-dimethoxy-1,4-phenylene)bis-" if they exhibit biological activity or can be used in the synthesis of bioactive molecules (Magarian et al., 1994).
Safety and Hazards
Safety data for Ethanone, 1,1’-(2,5-dimethoxy-1,4-phenylene)bis- suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately . Personal protective equipment should be worn when handling this chemical, and it should be stored and disposed of properly .
Mechanism of Action
Target of Action
This compound is a versatile building block that can be used in the synthesis of many organic compounds . .
Mode of Action
It is known to be used in the synthesis of complex compounds, such as amino acids and glycosides
Biochemical Pathways
As a versatile building block, it is likely involved in various biochemical reactions during the synthesis of complex organic compounds . .
Result of Action
As a building block in the synthesis of complex organic compounds, it likely contributes to the properties of the final products . .
properties
IUPAC Name |
1-(4-acetyl-2,5-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7(13)9-5-12(16-4)10(8(2)14)6-11(9)15-3/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYGGKRNTYGDPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1OC)C(=O)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclopropyl]methyl methanesulfonate](/img/structure/B3152534.png)




![6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]carbostyril](/img/structure/B3152565.png)




![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)

![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)
